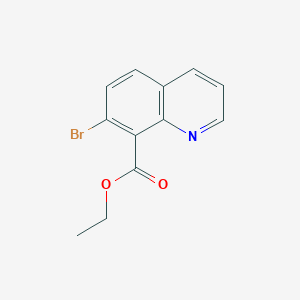

Ethyl 7-bromoquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 7-bromoquinoline-8-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-9(13)6-5-8-4-3-7-14-11(8)10/h3-7H,2H2,1H3 |

InChI Key |

LGNGHJCYTFQBFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1N=CC=C2)Br |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 7 Bromoquinoline 8 Carboxylate

Precursor Synthesis and Functional Group Introduction

The construction of the ethyl 7-bromoquinoline-8-carboxylate scaffold fundamentally relies on the initial formation of the quinoline (B57606) ring system and the introduction of the key functional moieties. The choice of synthetic route often dictates the stage at which the bromine atom and the ethyl carboxylate group are incorporated.

Methodologies for Quinoline Ring Formation Relevant to 7-Substituted Systems

Several classical named reactions provide access to the quinoline core. For the synthesis of a 7-substituted quinoline, the choice of starting materials is paramount. Reactions that utilize a substituted aniline as a precursor are particularly relevant.

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. By using 3-bromoaniline as the aromatic amine, the bromine atom can be incorporated at the desired 7-position of the quinoline ring. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. Reacting 3-bromoaniline with an appropriate α,β-unsaturated carbonyl compound can also yield a 7-bromoquinoline.

Combes Quinoline Synthesis: This acid-catalyzed reaction of an aniline with a β-diketone is effective for producing substituted quinolines. The use of 3-bromoaniline would again be the key to introducing the C-7 bromine substituent.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To achieve a 7-bromo substitution pattern, one would require a 2-amino-4-bromobenzaldehyde or a corresponding ketone as a starting material.

A comparison of these methods highlights the importance of precursor availability and the desired substitution pattern on the pyridine (B92270) ring of the quinoline system.

| Reaction Name | Key Reactants for 7-Bromoquinoline | Typical Conditions |

| Skraup Synthesis | 3-Bromoaniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat |

| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, ZnCl₂), Heat |

| Combes Synthesis | 3-Bromoaniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄), Heat |

| Friedländer Synthesis | 2-Amino-4-bromobenzaldehyde/ketone | Acid or Base Catalyst, Heat |

Approaches for Introducing the 8-Carboxylic Acid Ethyl Ester Moiety

The introduction of the ethyl ester group at the C-8 position can be achieved either during the quinoline ring formation or by functionalization of a pre-formed quinoline.

Gould-Jacobs Reaction: This is a particularly powerful method for synthesizing quinolines with a C-4 hydroxyl group and a carboxylic acid precursor at C-3, which can be extended to achieve substitution at other positions. By reacting 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME), a cyclization reaction can be induced to form a 7-bromo-4-hydroxyquinoline derivative with an ester group. While typically yielding a 3-carboxylate, modifications and alternative starting materials can potentially lead to an 8-carboxylate. A more direct approach involves the synthesis of a 7-bromoquinoline-8-carboxylic acid, which can then be esterified.

Esterification of a Carboxylic Acid Precursor: A common and reliable strategy involves the synthesis of 7-bromoquinoline-8-carboxylic acid, followed by esterification. This two-step process allows for the purification of the intermediate carboxylic acid, potentially leading to a purer final product. Standard esterification methods include:

Fischer Esterification: This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions.

DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a 4-dimethylaminopyridine (DMAP) catalyst, allows for the esterification to be carried out under milder conditions.

From an 8-Methylquinoline: An alternative route involves the synthesis of 7-bromo-8-methylquinoline. The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid. The resulting 7-bromoquinoline-8-carboxylic acid can then be esterified as described above.

Selective Bromination Techniques at the C-7 Position

An alternative synthetic strategy involves the formation of the ethyl quinoline-8-carboxylate first, followed by the selective introduction of the bromine atom at the C-7 position. This approach hinges on the ability to control the regioselectivity of the bromination reaction.

Regioselective Halogenation Protocols for Quinoline Derivatives

Electrophilic aromatic substitution on the quinoline ring is a complex process. The pyridine ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring. The position of substitution on the benzene ring (positions 5, 6, 7, and 8) is influenced by the reaction conditions and the nature of any existing substituents.

In the case of quinoline itself, electrophilic substitution, such as nitration or halogenation, typically occurs at the 5- and 8-positions. However, the presence of a substituent at the 8-position, such as an ethyl carboxylate group, will influence the regiochemical outcome of a subsequent electrophilic attack. The 8-carboxylate group is an electron-withdrawing group, which will deactivate the ring towards electrophilic substitution. Its directing effect would favor substitution at the meta-positions, which are C-5 and C-7.

Common brominating agents used for quinolines include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst or in a polar solvent.

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used with a radical initiator or an acid catalyst.

Optimization of Reaction Conditions for Bromination Yield and Selectivity

Achieving high selectivity for the C-7 position during the bromination of ethyl quinoline-8-carboxylate requires careful optimization of the reaction conditions. Factors that can be varied include:

Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product and can help to minimize side reactions.

Catalyst: The choice of catalyst can significantly impact the regioselectivity of the reaction.

Brominating Agent: The reactivity of the brominating agent (e.g., Br₂ vs. NBS) can affect the outcome of the reaction.

A systematic study of these parameters is crucial to maximize the yield of the desired 7-bromo isomer and minimize the formation of other brominated products.

| Parameter | Variation | Potential Impact on Bromination |

| Solvent | Dichloromethane, Acetic Acid, Sulfuric Acid | Can influence the solubility of reactants and the electrophilicity of the brominating species. |

| Temperature | 0 °C to reflux | Higher temperatures can lead to faster reaction rates but may decrease selectivity. |

| Catalyst | FeBr₃, AlCl₃, Iodine | Lewis acids can polarize the Br-Br bond, increasing the electrophilicity of bromine. |

| Brominating Agent | Br₂, NBS | NBS is a milder and often more selective brominating agent than molecular bromine. |

Multi-Step Synthetic Sequences and Convergence Strategies

A plausible linear synthetic sequence could be:

Gould-Jacobs reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate to produce ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Hydrolysis of the ester to the corresponding carboxylic acid.

Decarboxylation to yield 7-bromo-4-hydroxyquinoline.

Conversion of the 4-hydroxyl group to a better leaving group (e.g., a chloro group using POCl₃).

Introduction of the 8-carboxylate group , potentially via a metal-catalyzed carbonylation reaction or through a multi-step process involving lithiation and reaction with a carboxylating agent.

Esterification to the final product.

A more convergent approach might involve the separate synthesis of a suitably functionalized benzene ring and a pyridine ring precursor, which are then fused in a later step. However, for a molecule of this complexity, a well-planned linear sequence is often more practical.

Green Chemistry Principles in the Synthesis of Ethyl 7-bromoquinoline-8-carboxylate

The development of synthetic routes for quinoline derivatives, such as Ethyl 7-bromoquinoline-8-carboxylate, is increasingly guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, moving away from traditional methods that often involve harsh conditions, toxic reagents, and significant waste production tandfonline.comijpsjournal.comresearchgate.nettandfonline.com. The focus has shifted towards creating environmentally benign and efficient methodologies, including the use of greener solvents, sustainable catalysts, and processes with high atom economy tandfonline.comcell.com.

Solvent Selection and Reaction Medium Optimization

A key aspect of green chemistry involves minimizing or replacing hazardous organic solvents with more environmentally friendly alternatives ijpsjournal.com. Traditional quinoline syntheses often utilize volatile and toxic solvents. Modern approaches, however, prioritize greener reaction media to reduce environmental impact.

Detailed Research Findings:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. Several green protocols for quinoline synthesis have been developed using water as the solvent, sometimes in combination with microwave irradiation to accelerate the reaction rate tandfonline.comresearchgate.net. For instance, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been successfully carried out in water at 90°C tandfonline.com.

Ethanol and Ethanol/Water Mixtures: Bio-derived solvents like ethanol are considered greener alternatives to petrochemical-based solvents. The use of ethanol or ethanol-water mixtures has been reported for the synthesis of spiro-quinolines, achieving high yields in short reaction times tandfonline.com.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are valued for their low vapor pressure and thermal stability. ILs have been used to promote regiospecific Friedländer annulation for the synthesis of quinolines organic-chemistry.org. Similarly, Deep Eutectic Solvents (DESs), such as those based on choline chloride, have been employed as recyclable and dual-role solvent-catalysts in Friedländer reactions to produce polysubstituted quinolines researchgate.net.

Solvent-Free Reactions: The most environmentally benign approach is to conduct reactions without any solvent. Solvent-free conditions, often aided by microwave irradiation or the use of solid catalysts, have been effectively used for the Friedländer synthesis of polysubstituted quinolines ijpsjournal.comorganic-chemistry.orgnih.gov. This method not only eliminates solvent waste but can also lead to shorter reaction times and simpler work-up procedures cell.comorganic-chemistry.org.

Table 1: Comparison of Green Solvents in Quinolines Synthesis

| Solvent/Condition | Key Advantages | Relevant Synthetic Method | Citations |

|---|---|---|---|

| Water | Non-toxic, abundant, safe | Microwave-assisted synthesis, Multicomponent reactions | tandfonline.comresearchgate.net |

| Ethanol | Renewable, biodegradable | One-pot condensation reactions | tandfonline.com |

| Deep Eutectic Solvents | Recyclable, dual solvent-catalyst role | Friedländer annulation | researchgate.net |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and hazardous catalysts. For quinoline synthesis, research has focused on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost acs.orgnih.gov.

Detailed Research Findings:

Nanocatalysts: Nanoparticles offer high surface area and catalytic activity, making them effective for organic transformations. Magnetic nanoparticles (e.g., Fe3O4-based) are particularly advantageous as they can be easily recovered using an external magnet and have been successfully used in the synthesis of quinoline derivatives cell.comnih.gov. Their reusability over several cycles makes them a sustainable option cell.comacs.org.

Solid Acid Catalysts: Heterogeneous solid acid catalysts provide an environmentally friendly alternative to corrosive and difficult-to-handle homogeneous acids. Nafion NR50, a sulfonic acid-functionalized polymer, has been utilized as a reusable catalyst for the Friedländer quinoline synthesis under microwave conditions mdpi.com. Another example is Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), a metal-free heterogeneous catalyst that shows high efficiency and can be recycled multiple times with minimal loss of activity nih.gov.

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, metal-free approaches are being explored. An electrochemically assisted Friedländer reaction represents a sustainable method that uses electric current to drive the synthesis of quinolines from nitro compounds, operating under mild, reagent-free conditions rsc.org. Photoredox catalysis using organic dyes is another emerging metal-free strategy mdpi.com.

Lewis Acids: Mild Lewis acids like ceric ammonium (B1175870) nitrate have been shown to efficiently catalyze the Friedländer annulation at room temperature, offering a practical method for generating a diverse range of quinoline derivatives nih.gov.

Table 2: Overview of Sustainable Catalysts for Quinolines Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Synthetic Method | Citations |

|---|---|---|---|---|

| Nanocatalysts | Magnetic Nanoparticles (Fe3O4) | High activity, easy recovery, recyclable | Friedländer annulation | cell.comnih.govacs.org |

| Solid Acid Catalysts | Nafion NR50, g-C3N4-SO3H | Reusable, non-corrosive, metal-free option | Friedländer synthesis | nih.govmdpi.com |

| Electrochemical | - | Reagent-free, mild conditions, high atom economy | Electrochemically assisted Friedländer reaction | rsc.org |

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste rsc.org.

Detailed Research Findings:

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound has become a popular green technique. These methods can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating tandfonline.comijpsjournal.comresearchgate.netmdpi.com. An electrochemically assisted Friedländer reaction is another example of an efficient process that operates under mild conditions with high conversion rates rsc.org.

Table 3: Theoretical Atom Economy for a Key Synthetic Step

| Reaction | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Friedländer Annulation | 2-amino-4-bromobenzaldehyde + Ethyl acetoacetate | Ethyl 7-bromoquinoline-3-carboxylate | 2 H₂O | ~93% |

Note: This is a representative calculation for a related structure, as the direct synthesis of the title compound via a simple Friedländer reaction may involve different starting materials. The principle of high atom economy remains the same.

Chemical Reactivity and Transformation Pathways of Ethyl 7 Bromoquinoline 8 Carboxylate

Cross-Coupling Reactions at the C-7 Bromine Center

The bromine atom at the C-7 position of ethyl 7-bromoquinoline-8-carboxylate is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of ethyl 7-bromoquinoline-8-carboxylate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position. A general protocol for this transformation involves the use of a palladium catalyst, a suitable ligand, and a base. nih.gov

A one-pot process for the synthesis of 8-arylquinolines from quinoline-8-yl halides has been developed, which proceeds via a palladium-catalyzed borylation followed by a Suzuki-Miyaura coupling. This methodology highlights the feasibility of using brominated quinolines as substrates for such transformations, with reported yields of up to 98%. nih.gov While specific data for ethyl 7-bromoquinoline-8-carboxylate is not explicitly detailed in this general procedure, the high efficiency of the reaction with similar substrates suggests its applicability.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Quinoline-8-yl bromide | Arylboronic acid | Pd(OAc)₂ | n-BuPAd₂ | K₃PO₄ | Toluene | 100 | up to 98 |

This table represents generalized conditions for similar substrates, indicating the potential reaction parameters for ethyl 7-bromoquinoline-8-carboxylate.

Heck Reaction with Olefins

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. mdpi.com This reaction offers a route to introduce vinyl groups at the C-7 position of the quinoline (B57606) ring system. The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. A variety of olefins, including acrylates and styrenes, can be employed as coupling partners. mdpi.com

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. organic-chemistry.org This reaction would enable the introduction of alkynyl moieties at the C-7 position of ethyl 7-bromoquinoline-8-carboxylate. The catalytic system typically comprises a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is instrumental for introducing a diverse range of amino groups at the C-7 position of the quinoline scaffold. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the amination. Both primary and secondary, as well as aliphatic and aromatic amines, can be utilized as coupling partners. organic-synthesis.com

A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination of the corresponding 6-bromoquinoline (B19933) precursors demonstrates the feasibility of this reaction on the quinoline core. High yields (60-88%) were achieved, indicating that ethyl 7-bromoquinoline-8-carboxylate would likely be a suitable substrate for similar transformations.

Table 2: Buchwald-Hartwig Amination of a Bromoquinoline Derivative

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 75 |

| 2 | Pyrrolidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 82 |

Data adapted from a study on a similar bromoquinoline substrate, suggesting potential conditions for ethyl 7-bromoquinoline-8-carboxylate.

Negishi and Stille Coupling Strategies

The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by a nickel or palladium complex, to form new carbon-carbon bonds. organic-chemistry.org This method could be employed to introduce various alkyl, aryl, or vinyl groups at the C-7 position of ethyl 7-bromoquinoline-8-carboxylate.

The Stille reaction utilizes organotin compounds to couple with organic halides in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com The coupling of various aryl bromides with organostannanes has been well-established, suggesting that ethyl 7-bromoquinoline-8-carboxylate would be a suitable substrate for this transformation. orgsyn.org

Reactions Involving the Ethyl Ester Moiety at C-8

The ethyl ester group at the C-8 position offers another site for chemical modification, allowing for the synthesis of a variety of quinoline-8-carboxylic acid derivatives.

Common transformations of the ethyl ester moiety include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.

Hydrolysis: The ethyl ester can be saponified to the corresponding carboxylic acid, 7-bromoquinoline-8-carboxylic acid, typically by treatment with a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Amidation: Direct conversion of the ethyl ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst or a coupling agent to facilitate the reaction. organic-chemistry.orgmdpi.com

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (7-bromoquinolin-8-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. researchgate.net

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group of Ethyl 7-bromoquinoline-8-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 7-bromoquinoline-8-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid functional group for further modifications, such as amidation. The hydrolysis can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral 7-bromoquinoline-8-carboxylic acid.

| Condition | Reagents | Product | Key Feature |

| Acidic | H₂O, cat. H₂SO₄ or HCl | 7-bromoquinoline-8-carboxylic acid | Reversible reaction; requires excess water to drive to completion. |

| Basic | 1. NaOH or KOH, H₂O/EtOH 2. H₃O⁺ workup | 7-bromoquinoline-8-carboxylic acid | Irreversible reaction due to the formation of the carboxylate salt. |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol, resulting in a new ester. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For Ethyl 7-bromoquinoline-8-carboxylate, this provides a pathway to synthesize a variety of other quinoline-8-carboxylate esters.

Under basic conditions, an alkoxide nucleophile (e.g., methoxide) attacks the ester carbonyl, leading to a tetrahedral intermediate that eliminates an ethoxide ion to form the new ester. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com This pathway is also an equilibrium process, driven toward the desired product by using the new alcohol as the solvent.

| Catalyst Type | Typical Reagents | General Mechanism |

| Base-Catalyzed | NaOR' in R'OH | Nucleophilic addition of alkoxide (RO⁻) followed by elimination of the original alkoxy group (EtO⁻). masterorganicchemistry.com |

| Acid-Catalyzed | R'OH, cat. H₂SO₄ | Protonation of the carbonyl, nucleophilic addition of the new alcohol (R'OH), and elimination of the original alcohol (EtOH). masterorganicchemistry.com |

Amidation and Peptide Coupling Analogues

The conversion of Ethyl 7-bromoquinoline-8-carboxylate to an amide derivative, 7-bromoquinoline-8-carboxamide, is a crucial transformation for introducing nitrogen-containing functionalities. This can be achieved through two primary routes:

Direct Aminolysis: This involves heating the ester with a primary or secondary amine. The reaction is often slow and may require high temperatures or pressures. It proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.

Two-Step Sequence via Carboxylic Acid: A more common and efficient method involves first hydrolyzing the ester to 7-bromoquinoline-8-carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid is then activated and coupled with an amine. This activation is typically achieved using peptide coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net This method allows for amide bond formation under mild conditions, preserving sensitive functional groups and minimizing side reactions like racemization in chiral substrates. bachem.comnih.gov

Common coupling reagents and their roles are summarized below.

| Coupling Reagent | Abbreviation | Mechanism of Action |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide (B86325) that activates the carboxyl group, which is then attacked by the amine. researchgate.netnih.gov |

| Dicyclohexylcarbodiimide | DCC | Similar to EDC, forms a reactive O-acylisourea intermediate. researchgate.net |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based reagent that converts the carboxylic acid into a reactive OBt ester. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium-based reagent that facilitates rapid amide bond formation. researchgate.net |

These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize acids formed during the reaction. bachem.comnih.gov

Reduction Strategies to Alcohol and Aldehyde Derivatives

The ester functionality of Ethyl 7-bromoquinoline-8-carboxylate can be reduced to yield either a primary alcohol, (7-bromoquinolin-8-yl)methanol, or an aldehyde, 7-bromoquinoline-8-carbaldehyde. The choice of reducing agent and reaction conditions determines the outcome.

Reduction to Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. chemistrysteps.comsavemyexams.com The reaction proceeds through a two-step nucleophilic addition of hydride ions. The first hydride addition results in an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further by a second hydride ion to the alcohol. chemistrysteps.comlibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation. youtube.com

Reduction to Aldehyde: Isolating the intermediate aldehyde requires the use of less reactive, sterically hindered hydride reagents and careful temperature control. researchgate.net Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for the partial reduction of esters to aldehydes. researchgate.net The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. researchgate.net At this temperature, a stable tetrahedral intermediate is formed, which does not collapse until an aqueous workup is performed, releasing the aldehyde product.

| Target Product | Reagent | Typical Conditions | Notes |

| (7-bromoquinolin-8-yl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Dry ether or THF, followed by aqueous workup. savemyexams.com | Powerful, non-selective reducing agent. |

| (7-bromoquinolin-8-yl)methanol | Borane (BH₃·THF) | THF, room temperature. youtube.com | Offers good chemoselectivity. |

| 7-bromoquinoline-8-carbaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or DCM, -78 °C, followed by aqueous workup. researchgate.netchemistrysteps.com | Low temperature is crucial to prevent over-reduction. |

Reactivity of the Quinoline Heterocycle

The quinoline ring system in Ethyl 7-bromoquinoline-8-carboxylate is an aromatic heterocycle whose reactivity is influenced by the nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a high-energy carbocation intermediate known as an arenium ion. libretexts.org The position of attack is dictated by the electronic properties of the quinoline ring and its substituents.

The quinoline ring itself is generally deactivated towards electrophiles compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically favors the benzene ring portion (positions 5, 6, 7, and 8) over the pyridine (B92270) ring portion.

The substituents on Ethyl 7-bromoquinoline-8-carboxylate further modulate this reactivity:

Ethyl 8-carboxylate group: This is a meta-directing, deactivating group due to its electron-withdrawing character. It will direct incoming electrophiles to the positions meta to its own location (positions 6).

7-Bromo group: Halogens are deactivating groups but are ortho- and para-directing. The bromine at C7 will direct incoming electrophiles to its ortho positions (C6 and C8) and its para position (C5).

Considering the combined effects, the C6 position is activated by the bromo group (ortho) and deactivated but directed to by the ester group (meta). The C5 position is directed to by the bromo group (para). Predicting the exact outcome would require experimental data, as the directing effects can be competitive. However, substitution is most likely to occur at the C5 or C6 positions.

Nucleophilic Aromatic Substitution on Quinoline Ring

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In Ethyl 7-bromoquinoline-8-carboxylate, the bromine atom at C7 serves as a potential leaving group. The ethyl carboxylate group at the C8 position is a moderately strong electron-withdrawing group and is located ortho to the bromine. This arrangement activates the C7 position for nucleophilic attack.

The mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing ester group, which stabilizes it.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored. libretexts.org

A wide range of nucleophiles can participate in this reaction, including alkoxides, amines, and thiolates, allowing for the introduction of diverse functionalities at the C7 position.

Quaternization and N-Oxidation Reactions

Quaternization:

The nitrogen atom of the quinoline ring in Ethyl 7-bromoquinoline-8-carboxylate is susceptible to electrophilic attack by alkylating agents, leading to the formation of quaternary ammonium (B1175870) salts. This reaction, a type of Menshutkin reaction, is a fundamental transformation for modifying the electronic properties and biological activity of quinoline derivatives. While specific studies on the quaternization of Ethyl 7-bromoquinoline-8-carboxylate are not extensively documented, the general reactivity of quinolines and related heterocycles suggests that this reaction would proceed with common alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfates.

The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary nitrogen center. The presence of the electron-withdrawing 7-bromo and 8-carboxylate substituents is expected to decrease the nucleophilicity of the quinoline nitrogen, potentially requiring more forcing reaction conditions (e.g., higher temperatures, polar aprotic solvents) compared to unsubstituted quinoline.

A study on the quaternization of benzo[f]quinoline (B1222042) derivatives demonstrated that these reactions can be carried out efficiently, suggesting that the quaternization of Ethyl 7-bromoquinoline-8-carboxylate is a feasible and synthetically useful transformation nih.gov.

N-Oxidation:

The oxidation of the nitrogen atom in the quinoline ring of Ethyl 7-bromoquinoline-8-carboxylate yields the corresponding N-oxide. This transformation is significant as it can alter the steric and electronic properties of the molecule, influencing its reactivity in subsequent functionalization reactions. Quinoline N-oxides are valuable intermediates in organic synthesis, often used to direct C-H functionalization at the C2 and C8 positions nih.gov.

The N-oxidation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), hydrogen peroxide in the presence of a catalyst, or other specialized reagents. The rate and efficiency of N-oxidation can be influenced by the electronic nature of the substituents on the quinoline ring.

A kinetic study on the oxidation of various substituted quinolines, including 7-chloroquinoline (B30040), to their corresponding N-oxides using Bromamine-B in an acidic medium provides valuable insights. The study found that the reaction follows first-order kinetics with respect to both the quinoline derivative and the oxidant. The presence of an electron-withdrawing group like chlorine at the 7-position was found to decrease the rate of oxidation compared to unsubstituted quinoline, a trend that would be expected to hold for the 7-bromo substituent in Ethyl 7-bromoquinoline-8-carboxylate. The oxidation products were confirmed to be the respective quinoline-N-oxides.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Pathway Elucidation

Quaternization: The quaternization of quinolines is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentration of both the quinoline substrate and the alkylating agent. The transition state involves the simultaneous formation of the new N-C bond and breaking of the C-X bond (where X is the leaving group of the alkylating agent). The steric hindrance around the nitrogen atom and the electronic effects of the substituents on the quinoline ring play a crucial role in determining the reaction rate. For Ethyl 7-bromoquinoline-8-carboxylate, the steric bulk of the C8-ester group and the electron-withdrawing nature of both substituents would likely result in a slower reaction rate compared to simpler quinolines.

N-Oxidation: Kinetic studies on the N-oxidation of substituted quinolines have provided a deeper understanding of the reaction pathway. A study on the oxidation of 7-chloroquinoline and other derivatives with Bromamine-B in an acidic medium proposed a mechanism involving the protonated form of the quinoline as the reactive species. The rate of reaction was found to be dependent on the concentration of the oxidant, the quinoline, and the acidity of the medium. The study established that the reaction is enthalpy controlled. The proposed mechanism involves the formation of an intermediate complex between the protonated quinoline and the oxidizing agent, which then proceeds to the N-oxide product.

The following table summarizes the observed kinetic trends for the N-oxidation of substituted quinolines, which can be extrapolated to Ethyl 7-bromoquinoline-8-carboxylate.

| Parameter | Observation for Substituted Quinolines | Anticipated Effect for Ethyl 7-bromoquinoline-8-carboxylate |

| Order of Reaction | First order in [Quinoline] and [Oxidant] | Expected to be similar |

| Effect of [H⁺] | Less than unit order dependence | Similar dependence expected |

| Substituent Effect | Electron-withdrawing groups decrease the rate | The 7-bromo and 8-carboxylate groups are expected to decrease the reaction rate |

Role of Catalysts and Ligands in Promoting Reactivity

The reactivity of quinoline derivatives, including Ethyl 7-bromoquinoline-8-carboxylate, can be significantly enhanced and controlled through the use of catalysts and ligands.

Quaternization: While quaternization reactions are often carried out under thermal conditions without a catalyst, certain phase-transfer catalysts can be employed to facilitate the reaction, especially when dealing with reactants of low solubility in the chosen solvent system. However, for the direct alkylation of the quinoline nitrogen, the reaction is typically catalyst-free.

N-Oxidation: The N-oxidation of quinolines can be catalyzed by various metal complexes. For instance, molybdenum-based catalysts have been shown to be effective for the N-oxidation of a variety of N-heterocycles using hydrogen peroxide as the terminal oxidant. These catalytic systems offer advantages in terms of efficiency and chemoselectivity, potentially avoiding side reactions. The catalyst facilitates the transfer of an oxygen atom from the oxidant to the quinoline nitrogen. The choice of ligand in such catalytic systems can be crucial in tuning the reactivity and stability of the catalyst.

Furthermore, the resulting quinoline N-oxide itself can act as a directing group in subsequent transition-metal-catalyzed C-H functionalization reactions. The N-oxide moiety coordinates to the metal center, directing the catalyst to activate a specific C-H bond, typically at the C2 or C8 position. The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the ligands employed can influence the regioselectivity of these downstream transformations nih.gov. For Ethyl 7-bromoquinoline-8-carboxylate N-oxide, the presence of the 8-carboxylate group might sterically hinder C8 functionalization, potentially favoring reactions at the C2 position. The interplay between the N-oxide directing group and the existing substituents would be a key factor in determining the outcome of such catalytic reactions.

Advanced Spectroscopic and Structural Elucidation Methods for Ethyl 7 Bromoquinoline 8 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, enabling the definitive assignment of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra are fundamental to the structural analysis of Ethyl 7-bromoquinoline-8-carboxylate. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration representing the number of protons, and the coupling constants (J) providing information about adjacent protons.

For Ethyl 7-bromoquinoline-8-carboxylate, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the quinoline (B57606) ring system (H-2, H-3, H-4, H-5, and H-6) would exhibit characteristic chemical shifts and coupling patterns. The presence of the bromine atom at the C-7 position and the ethyl carboxylate group at the C-8 position significantly influences the chemical shifts of the neighboring protons due to electronic and steric effects. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a signature pattern for an ethoxy group.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their electronic environment, with carbons attached to the nitrogen and bromine atoms, as well as the carbonyl carbon of the ester, appearing at characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 7-bromoquinoline-8-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.9 - 9.1 | C-2: 150 - 152 |

| H-3 | 7.4 - 7.6 | C-3: 122 - 124 |

| H-4 | 8.1 - 8.3 | C-4: 136 - 138 |

| H-5 | 7.8 - 8.0 | C-5: 128 - 130 |

| H-6 | 7.6 - 7.8 | C-6: 129 - 131 |

| -OCH₂CH₃ | 4.4 - 4.6 (quartet) | C-7: 120 - 122 |

| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | C-8: 130 - 132 |

| C-8a: 148 - 150 | ||

| C-4a: 128 - 130 | ||

| C=O: 165 - 167 | ||

| -OC H₂CH₃: 61 - 63 | ||

| -OCH₂C H₃: 14 - 16 |

Note: These are predicted values based on general principles and data from related quinoline structures. Actual experimental values may vary.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are often essential for the complete and unambiguous structural assignment of complex molecules like Ethyl 7-bromoquinoline-8-carboxylate. huji.ac.ilscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. slideshare.netsdsu.edu For Ethyl 7-bromoquinoline-8-carboxylate, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring, for instance, showing correlations between H-5 and H-6, and between H-2, H-3, and H-4. umn.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). slideshare.netsdsu.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of H-5 would show a correlation to the carbon signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. slideshare.netsdsu.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon (C=O) and the C-8 of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the three-dimensional structure of molecules. For Ethyl 7-bromoquinoline-8-carboxylate, NOESY could reveal through-space interactions between the protons of the ethyl group and the H-7 proton.

Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il Both are quadrupolar nuclei, which generally results in very broad NMR signals, making high-resolution NMR studies challenging. huji.ac.il Consequently, bromine NMR is not a routine technique for structural elucidation in the same way as ¹H and ¹³C NMR. However, in specific cases, solid-state NMR or relaxation studies can provide information about the local environment of the bromine atom, such as the nature of its bonding and its interaction with the molecular framework. huji.ac.il ⁷⁹Br NMR spectroscopy has been utilized to monitor reactions involving the bromide ion. nih.gov The application of such specialized techniques to a molecule like Ethyl 7-bromoquinoline-8-carboxylate would be a non-trivial undertaking and is not commonly reported in standard characterization.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For Ethyl 7-bromoquinoline-8-carboxylate (C₁₂H₁₀BrNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and then inducing its fragmentation to produce product ions. youtube.com The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. nih.gov

For Ethyl 7-bromoquinoline-8-carboxylate, the protonated molecule [M+H]⁺ would be the precursor ion in a typical ESI-MS/MS experiment. The fragmentation would likely involve characteristic losses of small neutral molecules. Common fragmentation pathways for related quinoline and ester-containing compounds include:

Loss of ethylene (B1197577) (C₂H₄): Cleavage within the ethyl ester group can lead to the loss of an ethylene molecule, resulting in a carboxylic acid fragment.

Loss of ethanol (B145695) (C₂H₅OH): The entire ethoxy group can be lost.

Loss of carbon monoxide (CO): Decarbonylation of the ester group can occur.

Cleavage of the quinoline ring: At higher collision energies, the fused ring system can undergo characteristic cleavages.

The fragmentation patterns of fluoroquinolones, which share the quinoline core, often involve the loss of peripheral groups followed by rearrangement of the heterocyclic ring. researchgate.net Similarly, studies on isoquinoline (B145761) alkaloids show that the fragmentation is highly dependent on the substitution pattern. nih.gov

Table 2: Predicted Key Fragmentation Ions for Ethyl 7-bromoquinoline-8-carboxylate in MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 280/282 | 252/254 | C₂H₄ (ethylene) |

| 280/282 | 234/236 | C₂H₅OH (ethanol) |

| 280/282 | 252/254 | CO (carbon monoxide) |

| 280/282 | 202/204 | C₂H₅OH + CO |

Note: The m/z values are given as a pair to account for the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

By carefully analyzing these fragments, the connectivity of the molecule can be confirmed, and the structure of unknown derivatives can often be inferred.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint." These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. ksu.edu.sanih.gov

For Ethyl 7-bromoquinoline-8-carboxylate, the vibrational spectra would be dominated by contributions from the quinoline ring system, the ethyl carboxylate group, and the carbon-bromine bond. While specific experimental spectra for this exact compound are not publicly available, a detailed assignment can be predicted based on characteristic group frequencies from extensive studies on quinolines, esters, and halogenated aromatic compounds. researchgate.netresearchgate.netnih.gov

Key vibrational modes expected for Ethyl 7-bromoquinoline-8-carboxylate include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: From the ethyl group, appearing in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, characteristic band for the ester group, expected between 1725-1705 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aromatic C=C and C=N Stretching: Multiple bands from the quinoline ring system would appear in the 1620-1430 cm⁻¹ region, providing a complex pattern that is characteristic of the bicyclic aromatic core.

Ester C-O Stretching: Two distinct bands are expected for the C-O linkages of the ester group, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹.

The combination of these bands provides a unique spectral fingerprint, allowing for the confirmation of the compound's synthesis and the identification of its key structural features.

Table 1: Predicted Characteristic Vibrational Frequencies for Ethyl 7-bromoquinoline-8-carboxylate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | Ethyl Carboxylate | 1725 - 1705 | Strong |

| Aromatic C=C/C=N Stretch | Quinoline Ring | 1620 - 1430 | Medium-Strong (Multiple Bands) |

| Asymmetric C-O Stretch | Ethyl Carboxylate | ~1250 | Strong |

| Symmetric C-O Stretch | Ethyl Carboxylate | ~1100 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential techniques for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground electronic state to an excited state. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state. These techniques are particularly informative for aromatic systems like quinoline. researchgate.net

The electronic spectrum of Ethyl 7-bromoquinoline-8-carboxylate is expected to be characterized by intense absorption bands in the UV region, arising from π–π* electronic transitions within the conjugated quinoline ring system. acs.orgnih.gov The position and intensity of these absorption bands are influenced by the substituents on the ring. The bromo and ethyl carboxylate groups can act as auxochromes, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted quinoline.

Quinoline derivatives are known to be fluorescent, and this property is highly sensitive to the molecular environment and substitution pattern. nih.govrsc.org Upon excitation at an appropriate wavelength (typically one of its absorption maxima), Ethyl 7-bromoquinoline-8-carboxylate would be expected to exhibit fluorescence emission at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift. The presence of the heavy bromine atom, however, may lead to some quenching of the fluorescence intensity through intersystem crossing.

Table 2: Expected Electronic Transitions for Ethyl 7-bromoquinoline-8-carboxylate

| Transition Type | Chromophore | Expected Absorption Region (nm) | Notes |

|---|---|---|---|

| π → π* | Quinoline Ring System | 250 - 350 | High-intensity bands characteristic of the conjugated aromatic system. |

Studies on related quinoline compounds show that the electronic properties can be tuned by substituents, affecting both the absorption and emission characteristics which are crucial for applications in materials science and chemical sensing. researchgate.netnih.gov

X-ray Diffraction Analysis of Single Crystals for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and electronic properties, single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. chemmethod.comnih.gov

Although a crystal structure for Ethyl 7-bromoquinoline-8-carboxylate itself is not publicly documented, the structure of a very close analog, Ethyl 3,7-dichloroquinoline-8-carboxylate , provides significant insight into the expected solid-state conformation. nih.gov Analysis of this related structure reveals several key features that would likely be conserved.

The quinoline ring system is essentially planar. The ethyl carboxylate group, however, is significantly twisted out of the plane of the quinoline ring. In the dichloro-analogue, the dihedral angle between the carboxylate plane and the quinoline ring is 86.6°. nih.gov A similar non-coplanar arrangement would be expected for the 7-bromo derivative due to steric hindrance between the ester group and the hydrogen atom at the C1 position of the ring.

In the crystal lattice, the molecular packing is stabilized by intermolecular interactions. For the dichloro-analogue, aromatic π–π stacking interactions are observed between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, with centroid-centroid distances of 3.716 Å and 3.642 Å. nih.gov Weak intermolecular C-H···N hydrogen bonds further stabilize the crystal structure. It is highly probable that Ethyl 7-bromoquinoline-8-carboxylate would exhibit similar π–π stacking and potentially weak hydrogen bonding interactions in its crystal packing.

Table 3: Crystallographic Data for the Analogous Compound Ethyl 3,7-dichloroquinoline-8-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 25.4806 (3) |

| c (Å) | 7.3497 (2) |

| V (ų) | 4771.87 (15) |

| Z | 16 |

Data sourced from a study on Ethyl 3,7-dichloroquinoline-8-carboxylate and presented as a predictive model for the bromo-derivative. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 7 Bromoquinoline 8 Carboxylate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide a detailed picture of the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Ethyl 7-bromoquinoline-8-carboxylate. researchgate.netresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

Table 1: Representative Optimized Geometric Parameters for Ethyl 7-bromoquinoline-8-carboxylate (Illustrative)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311+G(2d,p)) |

|---|---|---|

| Bond Length | C7-Br | 1.90 Å |

| C8-C=O | 1.52 Å | |

| C=O-O | 1.35 Å | |

| O-CH2 | 1.45 Å | |

| Bond Angle | C6-C7-Br | 119.5° |

| N1-C8-C=O | 115.0° | |

| C=O-O-CH2 | 116.0° | |

| Dihedral Angle | C7-C8-C=O-O | 175.0° |

(Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on a specific calculation for Ethyl 7-bromoquinoline-8-carboxylate.)

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. wikipedia.org

For a molecule like Ethyl 7-bromoquinoline-8-carboxylate, ab initio calculations could be employed to refine the geometry obtained from DFT or to calculate electronic properties with higher precision. While a full geometry optimization with a high-level ab initio method might be computationally intensive, single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

In the case of Ethyl 7-bromoquinoline-8-carboxylate, the HOMO is likely to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO may be centered on the electron-withdrawing carboxylate group and the quinoline ring. A smaller HOMO-LUMO gap would suggest a higher reactivity. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for Ethyl 7-bromoquinoline-8-carboxylate (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

(Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on a specific calculation for Ethyl 7-bromoquinoline-8-carboxylate.)

Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can aid in the assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

For Ethyl 7-bromoquinoline-8-carboxylate, a computational prediction would provide a list of chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values can then be compared to experimental data to confirm the structure. Theoretical and experimental NMR chemical shift values often show a high correlation. nih.gov

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for Ethyl 7-bromoquinoline-8-carboxylate (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxylate) | 165.0 |

| C7 (C-Br) | 120.0 |

| C8 (C-COOEt) | 130.0 |

| CH2 (ethyl) | 62.0 |

| CH3 (ethyl) | 14.0 |

(Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on a specific calculation for Ethyl 7-bromoquinoline-8-carboxylate.)

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. arxiv.orgnih.govq-chem.com These calculations are typically performed at the same level of theory as the geometry optimization.

For Ethyl 7-bromoquinoline-8-carboxylate, a vibrational frequency calculation would predict the frequencies of characteristic bond stretches, such as the C=O stretch of the ester group and the C-Br stretch, as well as various bending and torsional modes of the quinoline ring and the ethyl group. nih.govresearchgate.net These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands.

Table 4: Representative Predicted Vibrational Frequencies for Ethyl 7-bromoquinoline-8-carboxylate (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (ester) | 1720 |

| C-O Stretch (ester) | 1250 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 650 |

(Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on a specific calculation for Ethyl 7-bromoquinoline-8-carboxylate.)

UV-Vis Absorption Maxima Prediction

The electronic absorption spectrum of a molecule is dictated by the transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) stands as a robust computational method for predicting the UV-Vis absorption spectra of organic molecules. rsc.orgresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can determine the wavelengths at which a molecule absorbs light, corresponding to the absorption maxima (λmax).

For Ethyl 7-bromoquinoline-8-carboxylate, TD-DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can elucidate the nature of its electronic transitions. researchgate.net The calculations would likely reveal π → π* transitions within the quinoline aromatic system as the dominant contributors to the primary absorption bands. The presence of the bromine atom and the ethyl carboxylate group can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the predicted λmax values. Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents, providing a more accurate comparison with experimental data.

Illustrative Predicted UV-Vis Absorption Data for Ethyl 7-bromoquinoline-8-carboxylate

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| Gas Phase | 310 | 0.45 | HOMO → LUMO (95%) |

| Ethanol (B145695) | 315 | 0.48 | HOMO → LUMO (96%) |

| Cyclohexane | 312 | 0.46 | HOMO → LUMO (95%) |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. This provides deep insights into reaction kinetics and mechanisms. For reactions involving Ethyl 7-bromoquinoline-8-carboxylate, such as nucleophilic substitution at the bromine-bearing carbon or hydrolysis of the ester group, computational methods can delineate the stepwise atomic rearrangements.

Using DFT, one can locate the geometry of the transition state (a first-order saddle point on the potential energy surface) connecting reactants and products. Frequency calculations are then performed to confirm the nature of this stationary point, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is crucial for understanding the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can further be used to verify that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation for Ethyl 7-bromoquinoline-8-carboxylate would involve solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the intramolecular and intermolecular forces. mdpi.com

These simulations, often performed in a simulated solvent box, can reveal the preferred conformations of the ethyl carboxylate side chain relative to the quinoline ring. By analyzing the trajectory of the simulation, one can identify stable rotamers and the energy barriers between them. Furthermore, MD is a powerful tool for studying intermolecular interactions. nih.gov By simulating a system containing multiple molecules of Ethyl 7-bromoquinoline-8-carboxylate, one could observe and quantify interactions such as π-π stacking between the quinoline rings and dipole-dipole interactions, which govern the compound's bulk properties.

In Silico Screening for Potential Biological Target Interactions

Computational methods are a cornerstone of modern drug discovery, enabling the rapid screening of compounds against biological targets. In silico techniques like molecular docking and pharmacophore modeling can be used to hypothesize the biological activity of Ethyl 7-bromoquinoline-8-carboxylate.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov Given the prevalence of the quinoline scaffold in biologically active compounds, Ethyl 7-bromoquinoline-8-carboxylate could be docked against various protein targets, such as kinases, polymerases, or enzymes like DNA gyrase. semanticscholar.orgresearchgate.net

The process involves preparing the 3D structures of both the ligand (Ethyl 7-bromoquinoline-8-carboxylate) and the receptor protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom, that stabilize the ligand-protein complex.

Illustrative Molecular Docking Results for Ethyl 7-bromoquinoline-8-carboxylate

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Kinase (2GS2) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase B (5L3J) | -7.9 | Asp73, Ile78 | Hydrogen Bond, Halogen Bond |

| HIV-1 RT (4I2P) | -9.1 | Lys101, Tyr181 | π-π Stacking, Hydrophobic |

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structure of Ethyl 7-bromoquinoline-8-carboxylate itself or from a set of known active molecules that bind to a specific target.

For this compound, a potential pharmacophore model would likely include features such as an aromatic ring (the quinoline core), a hydrogen bond acceptor (the carbonyl oxygen of the ester), and a halogen bond donor (the bromine atom). This model could then be used to screen large chemical databases to identify other molecules that share the same pharmacophoric features and are therefore also likely to be active at the same biological target. This approach helps in identifying structurally diverse compounds with potentially similar biological functions.

Exploratory Applications and Research Frontiers of Ethyl 7 Bromoquinoline 8 Carboxylate As a Chemical Synthon

Development as a Ligand or Precursor for Metal Catalysis

The quinoline (B57606) nucleus is a well-established motif in the design of ligands for transition metal catalysis, owing to the coordinating ability of its nitrogen atom. Ethyl 7-bromoquinoline-8-carboxylate serves as an excellent starting material for the synthesis of novel ligand architectures, with both the bromo and carboxylate functionalities offering handles for synthetic modification.

Design of Chiral Ligands from its Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The 8-carboxylate group of ethyl 7-bromoquinoline-8-carboxylate is a key functional group for the introduction of chirality. This can be achieved through amide coupling reactions with chiral amines or alcohols, leading to a diverse library of chiral quinoline-based ligands. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various chiral amino alcohols to create a range of bidentate (N,N) or tridentate (N,N,O) ligands.

Furthermore, the 7-bromo position offers an additional site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be employed to introduce other coordinating groups, including pyridyl or phosphine (B1218219) moieties. researchgate.netmdpi.comresearchgate.net This dual functionalization capacity allows for the construction of intricate, sterically demanding, and electronically tunable chiral environments around a metal center. The resulting metal complexes, particularly with rhodium, ruthenium, or iridium, can be investigated for their catalytic activity and enantioselectivity in a variety of organic transformations. rsc.orgdicp.ac.cnmdpi.com

Table 1: Potential Chiral Ligands Derived from Ethyl 7-bromoquinoline-8-carboxylate

| Ligand Type | Synthetic Strategy | Potential Metal Complex |

| Chiral Amide | Amide coupling of the 8-carboxylic acid with a chiral amine | Rhodium(I), Iridium(III) |

| Chiral Ester | Transesterification with a chiral alcohol | Ruthenium(II) |

| Bipyridyl-type | Suzuki coupling at the 7-position with a pyridineboronic acid | Palladium(II), Copper(I) |

| Phosphine-Quinoline | Stille or Sonogashira coupling followed by phosphine addition | Rhodium(I), Palladium(0) |

Applications in Asymmetric Synthesis

Chiral ligands derived from ethyl 7-bromoquinoline-8-carboxylate are anticipated to find applications in a wide array of asymmetric synthetic methods. One of the most prominent areas is asymmetric hydrogenation, where chiral rhodium and ruthenium complexes are known to be highly effective. dicp.ac.cnnih.gov For example, rhodium-catalyzed asymmetric transfer hydrogenation of ketones and imines using ligands derived from 8-aminoquinolines has shown considerable success. mdpi.com By analogy, chiral ligands synthesized from ethyl 7-bromoquinoline-8-carboxylate could be screened for similar catalytic prowess.

Moreover, palladium-catalyzed asymmetric allylic alkylation and Heck reactions are other potential areas of application. The electronic properties of the quinoline ring, modulated by substituents at the 7- and 8-positions, can influence the stereochemical outcome of these reactions. The development of a library of ligands with varying steric and electronic features would be crucial for optimizing enantioselectivity for specific substrates.

Role in Materials Science and Polymer Chemistry

The rigid and planar structure of the quinoline ring, combined with its inherent photophysical properties, makes it an attractive component for advanced materials. Ethyl 7-bromoquinoline-8-carboxylate can be utilized as a monomer or a precursor for the synthesis of functional polymers and optoelectronic materials.

Incorporation into Functional Polymers and Copolymers

The 7-bromo functionality of ethyl 7-bromoquinoline-8-carboxylate is a prime site for polymerization reactions. Through cross-coupling reactions like Suzuki or Stille coupling, this building block can be incorporated into the main chain of conjugated polymers. ontosight.ai For instance, copolymerization with diboronic acids or distannanes can lead to the formation of poly(p-phenylenevinylene) (PPV) or polyfluorene derivatives containing quinoline units. cityu.edu.hk These polymers are expected to exhibit interesting photoluminescent and electroluminescent properties.

Alternatively, the molecule can be modified to act as a side-chain substituent in polymers. tandfonline.comtandfonline.comresearchgate.net For example, the ethyl ester could be reduced to an alcohol, which can then be esterified with a polymerizable group like an acrylate (B77674) or methacrylate. The resulting monomer can be polymerized to yield polymers with pendant quinoline moieties. The photophysical properties of such polymers can be tuned by the nature of the polymer backbone and the concentration of the quinoline-containing repeat units. tandfonline.comresearchgate.net

Precursor for Optoelectronic Materials (e.g., OLEDs, Organic Semiconductors)

The development of organic light-emitting diodes (OLEDs) and organic semiconductors is a rapidly advancing field. Quinoline derivatives have been extensively investigated for these applications due to their excellent electron-transporting and emissive properties. researchgate.netuconn.edu Tris(8-hydroxyquinolinato)aluminium (Alq3) is a classic example of a successful quinoline-based OLED material.

Ethyl 7-bromoquinoline-8-carboxylate can serve as a precursor for novel optoelectronic materials. The 7-bromo position is particularly amenable to Sonogashira coupling reactions with terminal alkynes, a powerful method for constructing extended π-conjugated systems. organic-chemistry.orglibretexts.org This reaction can be used to synthesize molecules with tailored absorption and emission profiles, making them suitable for use as emitters or host materials in OLEDs. Furthermore, the introduction of different aryl or heteroaryl groups at the 7-position via Suzuki coupling can modulate the HOMO/LUMO energy levels, a critical factor in designing efficient organic semiconductors. cityu.edu.hkresearchgate.net

Table 2: Potential Optoelectronic Materials from Ethyl 7-bromoquinoline-8-carboxylate

| Material Type | Synthetic Approach | Potential Application |

| Aryl-substituted Quinoline | Suzuki coupling at the 7-position | OLED emitter, Organic semiconductor |

| Alkynyl-substituted Quinoline | Sonogashira coupling at the 7-position | OLED emitter, Organic semiconductor |

| Quinoline-containing Polymer | Suzuki or Stille polymerization | Active layer in polymer LEDs |

Advanced Chemical Probes and Biological Tool Compounds (In Vitro/In Silico Focus)